N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Thiophene Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Amide Bond Formation: The final step often involves the formation of the amide bond between the indoline-thiophene intermediate and 2-methylbenzoic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the benzamide or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(indolin-1-yl)ethyl)-2-methylbenzamide: Lacks the thiophene ring.
N-(2-(thiophen-2-yl)ethyl)-2-methylbenzamide: Lacks the indoline ring.
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the methyl group on the benzamide.
Uniqueness
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is unique due to the combination of indoline, thiophene, and benzamide moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-7-2-4-9-18(16)22(25)23-15-20(21-11-6-14-26-21)24-13-12-17-8-3-5-10-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVOSJQJGRZTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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